molecular formula C17H19N3O7 B568225 1,2-DI-O-Acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose CAS No. 120143-22-8

1,2-DI-O-Acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose

Cat. No.: B568225
CAS No.: 120143-22-8
M. Wt: 377.353
InChI Key: WLSQDUZXMHIZCA-BOEXNKMNSA-N
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Description

1,2-DI-O-Acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose is an intermediate used for synthesizing broad-spectrum antiviral drugs, such as Ribavirin .


Molecular Structure Analysis

The molecular formula of this compound is C17H19N3O7. It has an average mass of 377.349 Da and a monoisotopic mass of 377.122314 Da .


Physical and Chemical Properties Analysis

The compound is a powder with an optical activity of [α]/D +11.0±2.0°, c = 1 in chloroform. It has a carbon composition of 53.0-55.2% and a nitrogen composition of 10.5-11.7% .

Scientific Research Applications

Chemical Modifications and Biological Activities

Chemical modifications in the structure of D-glucans, such as sulfonylation, carboxymethylation, phosphorylation, and acetylation, enhance their solubility and alter their biological activities. These modifications contribute to a range of biological effects, including anticoagulation, antitumor, antioxidant, and antiviral activities. Research in this area emphasizes the potential of chemically modified glucans in preventing and treating various diseases due to their amplified biological effects, suggesting a similar scope for the extensive applications of acetylated compounds like 1,2-DI-O-Acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose in biotechnological fields (Kagimura et al., 2015).

Role in Nucleoside Conformation and Oligonucleotide Stability

Modifications in the ribofuranose sugar significantly influence the conformation and dynamics of nucleic acids, impacting the stability of oligonucleotide duplexes and the formation of functional protein-oligonucleotide complexes. Research categorizes various ribofuranose sugar modifications employed in DNA and RNA, highlighting the stereoelectronic effects of different substituents on the sugar ring. This has implications for designing novel sugar-modified nucleosides for therapeutic oligonucleotides, suggesting the importance of specific sugar modifications like those present in this compound for enhancing physicochemical properties of nucleic acid-based therapeutics (Das et al., 2022).

Antioxidant Activity and Mechanisms

The role of chemical modifications in enhancing the antioxidant capacity of compounds has been thoroughly reviewed, providing insights into the detection mechanisms, applicability, advantages, and disadvantages of various antioxidant activity tests. These modifications, similar to those in this compound, could potentially improve the efficacy of antioxidants in neutralizing free radicals and protecting against oxidative stress, highlighting the importance of such compounds in developing antioxidant therapies (Munteanu & Apetrei, 2021).

Applications in Bacterial Cellular Physiology

Acetylation, a modification involved in various cellular pathways, is catalyzed by acetyltransferase enzymes, which transfer an acetyl moiety from acetyl coenzyme A onto a target substrate. This process is crucial for regulating gene expression, protein synthesis, detoxification, and virulence. The study of GNATs (GCN5-N-acetyltransferase) in bacteria demonstrates the versatility of acetyltransferases in modifying a wide range of substrates, including small molecules and proteins, showcasing the potential applications of acetylated compounds like this compound in bacterial physiology and as antibacterial agents (Burckhardt & Escalante‐Semerena, 2020).

Safety and Hazards

The compound is classified as a non-combustible solid. It has a WGK of 3. The safety information includes a warning signal word and hazard statements H302 and H312. Precautionary measures include using personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves .

Properties

IUPAC Name

[(2S,3R,4R)-4,5-diacetyloxy-3-azidooxolan-2-yl]methyl 2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O7/c1-9-6-4-5-7-12(9)16(23)24-8-13-14(19-20-18)15(25-10(2)21)17(27-13)26-11(3)22/h4-7,13-15,17H,8H2,1-3H3/t13-,14-,15-,17?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSQDUZXMHIZCA-BOEXNKMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OCC2C(C(C(O2)OC(=O)C)OC(=O)C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)OC[C@@H]2[C@H]([C@H](C(O2)OC(=O)C)OC(=O)C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120143-22-8
Record name 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(p-toluoyl)-D-ribofuranose
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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